4,8-Dichloro-1,7-naphthyridine
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Overview
Description
4,8-Dichloro-1,7-naphthyridine is an organic compound with the molecular formula C8H4Cl2N2. It is characterized by the presence of two chlorine atoms attached to the 4th and 8th positions of the 1,7-naphthyridine ring system. This compound is typically found as a colorless crystalline solid or a pale yellow solid and is known for its stability under sunlight, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,8-Dichloro-1,7-naphthyridine can be synthesized through the reaction of 2,6-dichlorobenzoic acid with 2-cyanopyrazine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, cyclization, and purification processes. The compound is often produced in research laboratories and chemical manufacturing facilities for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace chlorine atoms.
Oxidizing and Reducing Agents: Utilized in redox reactions.
Catalysts: Often employed in cross-coupling reactions to facilitate the formation of new bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .
Scientific Research Applications
4,8-Dichloro-1,7-naphthyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-1,7-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Similar ring system but with different positions for nitrogen atoms.
1,8-Naphthyridine: Contains nitrogen atoms at the 1st and 8th positions, differing from 4,8-Dichloro-1,7-naphthyridine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,8-dichloro-1,7-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPXKCFKJMNKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735059 |
Source
|
Record name | 4,8-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279894-03-9 |
Source
|
Record name | 4,8-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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